

Spectroscopic Profile of 4-Ethoxysalicylaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxysalicylaldehyde (also known as **4-ethoxy-2-hydroxybenzaldehyde**), a valuable building block in organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: **4-Ethoxy-2-hydroxybenzaldehyde**
- Synonyms: 4-Ethoxysalicylaldehyde
- CAS Number: 43057-77-8[1]
- Molecular Formula: C₉H₁₀O₃[1]
- Molecular Weight: 166.17 g/mol [1]

Structure:

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Ethoxysalicylaldehyde based on typical values for similarly substituted aromatic aldehydes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data for 4-Ethoxysalicylaldehyde

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	s	1H	-OH (phenolic)
~9.7	s	1H	-CHO (aldehyde)
~7.4	d	1H	Ar-H (H6)
~6.5	dd	1H	Ar-H (H5)
~6.4	d	1H	Ar-H (H3)
~4.1	q	2H	-OCH ₂ CH ₃
~1.4	t	3H	-OCH ₂ CH ₃

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data for 4-Ethoxysalicylaldehyde

Chemical Shift (δ) ppm	Assignment
~190	-CHO (aldehyde)
~165	C4 (C-OEt)
~162	C2 (C-OH)
~133	C6
~115	C1
~108	C5
~102	C3
~64	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

IR (Infrared) Spectroscopy

Table 3: Expected IR Absorption Bands for 4-Ethoxysalicylaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
2980 - 2850	Medium	C-H stretch (aliphatic)
2850 - 2750	Medium	C-H stretch (aldehyde)
1680 - 1650	Strong	C=O stretch (aldehyde)
1600 - 1450	Medium	C=C stretch (aromatic)
1280 - 1200	Strong	C-O stretch (aryl ether)

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Ethoxysalicylaldehyde

m/z	Possible Fragment Ion
166	$[M]^+$ (Molecular ion)
138	$[M - CO]^+$
137	$[M - CHO]^+$
123	$[M - C_2H_5O]^+$
110	$[M - C_2H_4 - CO]^+$
95	$[M - C_2H_5O - CO]^+$

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of 4-Ethoxysalicylaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the 1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H). For ^{13}C NMR, a proton-decoupled spectrum is typically acquired.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of 4-Ethoxysalicylaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

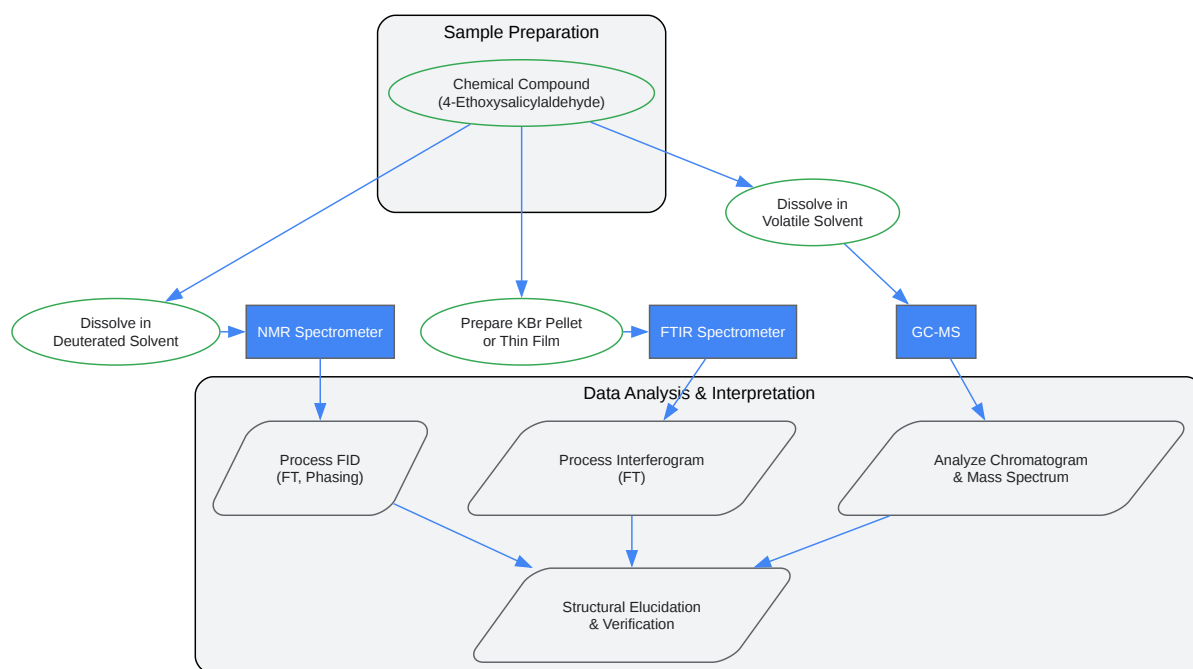
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of 4-Ethoxysalicylaldehyde in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
- MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan over a suitable range (e.g., m/z 40-400).
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-Ethoxysalicylaldehyde.



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Workflow for Spectroscopic Analysis of 4-Ethoxysalicylaldehyde.

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References

- 1. 4-ethoxy-2-hydroxy-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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